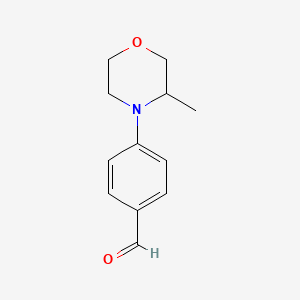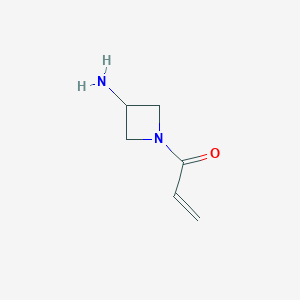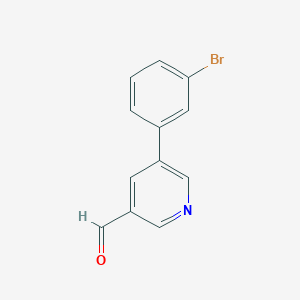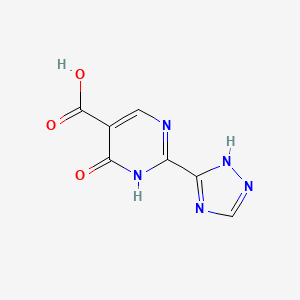
6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrimidine and triazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Oxidation and Carboxylation: The final steps may involve oxidation to introduce the oxo group and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions may target the oxo group or the triazole ring.
Substitution: Various substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its heterocyclic structure.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the triazole ring.
2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the oxo group.
Uniqueness
The presence of both the triazole and pyrimidine rings, along with the oxo and carboxylic acid functionalities, makes 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid unique. This combination of features can confer unique biological activities and chemical reactivity, making it a valuable compound for various applications.
特性
分子式 |
C7H5N5O3 |
|---|---|
分子量 |
207.15 g/mol |
IUPAC名 |
6-oxo-2-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-4(11-6)5-9-2-10-12-5/h1-2H,(H,14,15)(H,8,11,13)(H,9,10,12) |
InChIキー |
YWLIFCOZNZNHAJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=N1)C2=NC=NN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


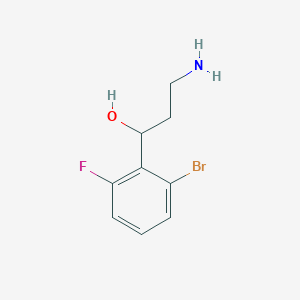
![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

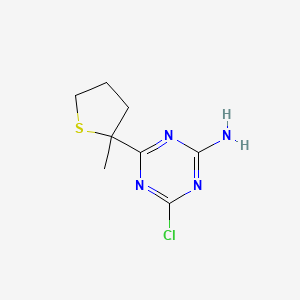
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)
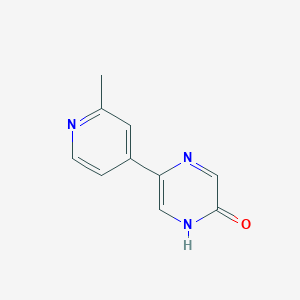
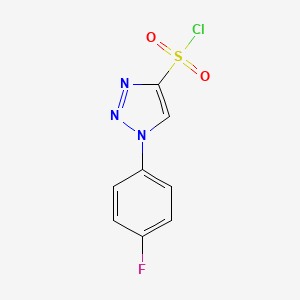
![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)
![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
